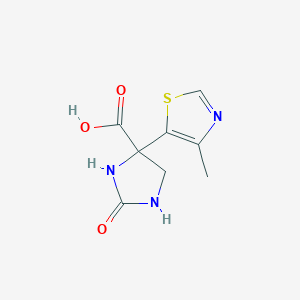![molecular formula C14H16ClNOS B2910136 2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole CAS No. 551931-36-3](/img/structure/B2910136.png)
2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole (CIPMT) is an organic compound with a unique molecular structure. It is composed of a five-member ring with a chlorine atom and a methylthiazole group. CIPMT has been studied for its potential applications in scientific research, and its mechanism of action and biochemical and physiological effects have been investigated.
Aplicaciones Científicas De Investigación
2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole has been studied for its potential applications in scientific research. It has been used as an intermediate in the synthesis of a variety of compounds, including 5-chloro-2-methyl-1,3-thiazole-4-carboxylic acid, 2-chloro-5-methylthiazole-4-carboxylic acid, and isopropyl-2-methylphenol. 2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole has also been used as a starting material in the synthesis of other compounds, such as 2-chloro-5-methylthiazole-4-carboxylic acid ethyl ester and 2-chloro-5-methylthiazole-4-carboxylic acid methyl ester. In addition, 2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole has been used as a reagent in the synthesis of other organic compounds, such as 5-chloro-2-methyl-1,3-thiazole-4-carboxylic acid ethyl ester and 5-chloro-2-methyl-1,3-thiazole-4-carboxylic acid methyl ester.
Mecanismo De Acción
Target of Action
Similar compounds have been known to target specific enzymes or receptors in the body .
Mode of Action
Related compounds often work by binding to their target and modulating its activity . This can lead to changes in cellular processes and responses.
Biochemical Pathways
Similar compounds can affect various biochemical pathways, leading to downstream effects on cellular functions .
Result of Action
The effects would likely depend on the specific targets and pathways it affects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole has several advantages for lab experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it is relatively inexpensive to purchase. However, 2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole has some limitations for lab experiments. For example, it is not very soluble in organic solvents, and it is not very stable in the presence of strong acids or bases.
Direcciones Futuras
There are several potential future directions for the use of 2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole. One possible direction is to use 2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole in the development of new drugs for the treatment of inflammatory and allergic diseases. Another possible direction is to further explore its potential applications in the synthesis of other compounds. Additionally, more research could be done to better understand its mechanism of action and its biochemical and physiological effects. Finally, 2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole could be used in the development of new laboratory techniques, such as for the synthesis of other compounds or for the study of biological processes.
Métodos De Síntesis
2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole can be synthesized from 5-chloro-2-methyl-1,3-thiazole-4-carboxylic acid methyl ester, 2-chloro-5-methylthiazole-4-carboxylic acid, and isopropyl-2-methylphenol. The synthesis process involves the reaction of the two carboxylic acids with isopropyl-2-methylphenol in the presence of a base and an acid catalyst. The reaction produces 2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole, which can be isolated by crystallization.
Propiedades
IUPAC Name |
2-chloro-5-[(2-methyl-5-propan-2-ylphenoxy)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNOS/c1-9(2)11-5-4-10(3)13(6-11)17-8-12-7-16-14(15)18-12/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTSCNREDHTBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(2-methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2910055.png)
![N-[(5-Methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2910056.png)
![2-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2910057.png)


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2910062.png)


![4-Nitro-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B2910069.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2910071.png)

